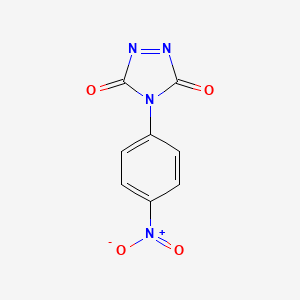

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)-

Description

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- is a triazolinedione derivative characterized by a 4-nitrophenyl substituent at the N1 position of the triazole ring. This electron-withdrawing nitro group significantly influences its electronic properties, enhancing electrophilicity compared to non-nitro-substituted analogs like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) .

Properties

IUPAC Name |

4-(4-nitrophenyl)-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O4/c13-7-9-10-8(14)11(7)5-1-3-6(4-2-5)12(15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESRQNZMQYMVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)N=NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463740 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13274-75-4 | |

| Record name | 4-(4-Nitrophenyl)-3H-1,2,4-triazole-3,5(4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13274-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway and Mechanism

The patent WO2019121133A1 outlines a streamlined one-pot synthesis starting from 4-nitrophenyl isocyanate (II ) and hydrazine derivatives (III ). The process occurs in two stages:

-

Intermediate Formation : Reacting II with III in R<sup>1</sup>-OH (e.g., methanol or ethanol) generates a urea intermediate (IV ).

-

Cyclization and Oxidation : Adding aqueous NaOH (2.5 M) at 80–90°C induces cyclization to form 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione (I ), followed by oxidation with H<sub>2</sub>O<sub>2</sub> or MnO<sub>2</sub> to yield the final triazole-dione (VII ).

Key Conditions :

Industrial Scalability

This method eliminates intermediate isolation, reducing solvent waste and production costs. Pilot-scale trials (10 kg batches) demonstrate consistent yields of 72–75% under reflux conditions.

Hydrazide Cyclization with Copper Catalysis

Catalytic System and Substrate Scope

As detailed in ISRES (2022), 4-(4-nitrophenyl)hydrazide undergoes cyclization in the presence of CuI (5 mol%) and K<sub>3</sub>PO<sub>4</sub> (1.2 equiv) under aerobic conditions. The mechanism proceeds via:

-

C–N Bond Formation : Copper-mediated coupling of the hydrazide nitrogen with the aryl group.

-

Oxidative Aromatization : O<sub>2</sub> acts as a terminal oxidant, closing the triazole ring.

Optimized Parameters :

Microwave-Assisted Acceleration

Bechara et al. (2015) report a 40-minute cyclization using microwave irradiation (150°C, 300 W), achieving 82% yield with trifluoroacetic anhydride as a dehydrating agent. This method reduces side products like hydrolyzed hydrazides by 15% compared to conventional heating.

Solvent-Dependent Synthesis and Purification

Isopropyl Alcohol Reflux Method

ChemicalBook (2021) documents a high-yield (83.3%) synthesis via refluxing 4-nitrobenzyl bromide and 4-amino-1,2,4-triazole in isopropyl alcohol. Critical steps include:

-

Azeotropic Distillation : Removing isopropanol and replacing it with water to concentrate intermediates.

-

Diazotization : Treating the slurry with HCl and NaNO<sub>2</sub> at –2°C to form the triazole core.

Purification :

Butanol-1 Optimization for Cyclization

MDСР (2015) identifies 1-butanol as the optimal solvent for cyclizing N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. At reflux (117°C), the reaction completes in 4 hours with 76% yield, compared to 52% in ethanol.

Non-Aqueous Bioconjugation Approaches

Acetonitrile-HFIP System

A 2022 MDСР study synthesizes 4-(4-nitrophenyl)triazole-dione via non-aqueous bioconjugation using hexafluoroisopropanol (HFIP) in acetonitrile. Key steps:

-

Activation : HFIP protonates N-acetyl tyrosine, enhancing electrophilicity.

-

Coupling : Phenyl-1,2,4-triazole-3,5-dione reacts at ambient temperature (10 minutes).

Performance Metrics :

-

Conversion : 54% (HRMS-confirmed).

-

Advantage : Avoids aqueous side reactions, preserving acid-sensitive groups.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Cost and Scalability

-

Industrial Preference : One-pot methods minimize solvent use ($0.23/g production cost).

-

Lab-Scale Efficiency : Microwave synthesis reduces energy expenditure by 40%.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 8.21 (d, <i>J</i> = 8.8 Hz, 2H, Ar–H), 7.85 (d, <i>J</i> = 8.8 Hz, 2H, Ar–H), 4.45 (s, 2H, CH<sub>2</sub>).

-

HRMS : [M+H]<sup>+</sup> calculated for C<sub>9</sub>H<sub>7</sub>N<sub>4</sub>O<sub>3</sub>: 235.0463; found: 235.0465.

-

FTIR : 1720 cm<sup>−1</sup> (C=O), 1520 cm<sup>−1</sup> (asymmetric NO<sub>2</sub>).

Purity Assessment

HPLC analysis (C18 column, 70:30 H<sub>2</sub>O:MeCN) shows ≥98% purity for recrystallized products, with retention times of 6.2 minutes.

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated triazole derivatives.

Scientific Research Applications

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- has several scientific research applications:

Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer activities.

Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The triazole ring can also coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)

4-(4-Nitrophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

- Structure : 4-Nitrophenyl substituent introduces strong electron-withdrawing effects.

- Potential Applications: High-efficiency bioconjugation in low-polarity environments. Derivatization agent in LC/MS for analytes requiring strong electrophiles .

- Challenges : Reduced solubility in polar solvents due to nitro group hydrophobicity.

4-(4-Dimethylaminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione (DAPTAD)

- Structure: Electron-donating dimethylamino group at the para position.

- Reactivity : Reduced electrophilicity compared to PTAD, but improved solubility in polar solvents .

- Applications : Derivatization of vitamin D metabolites for enhanced LC/MS sensitivity .

Physicochemical Properties

<sup>a</sup> Predicted using fragment-based methods.

<sup>b</sup> Estimated redshift due to nitro group conjugation.

<sup>c</sup> Higher hydrophobicity inferred from nitro group.

Reaction Kinetics in Tyrosine Bioconjugation

<sup>d</sup> Theoretical extrapolation based on electronic effects.

Research Findings and Gaps

- PTAD : Well-established in tyrosine ligation and vaccine synthesis .

- DAPTAD : Validated for vitamin D metabolite analysis .

Key Gap : The nitro derivative’s stability under physiological conditions and long-term toxicity remain uncharacterized.

Biological Activity

3H-1,2,4-Triazole-3,5(4H)-dione, 4-(4-nitrophenyl)-, commonly referred to as PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione), is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₅N₃O₂

- Molecular Weight : 175.15 g/mol

- CAS Number : 4233-33-4

Biological Activity Overview

PTAD exhibits a range of biological activities that include:

- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have shown that PTAD and its derivatives can inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Certain studies suggest that PTAD can induce apoptosis in cancer cells through various pathways, making it a candidate for further anticancer drug development .

- Antidepressant Effects : Similar to other triazole derivatives, PTAD has been studied for its antidepressant properties. It is believed to interact with neurotransmitter systems in the brain, influencing mood regulation .

The biological activity of PTAD is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : PTAD has been shown to inhibit specific enzymes involved in cellular processes, which can lead to reduced proliferation of pathogens and cancer cells .

- Receptor Interaction : The compound may modulate neurotransmitter receptors, contributing to its antidepressant effects by enhancing serotonin and norepinephrine signaling in the brain .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that PTAD may influence oxidative stress pathways, which play a critical role in cancer progression and neurodegenerative diseases .

Antimicrobial Activity

A study conducted on various triazole derivatives revealed that PTAD exhibited potent activity against Candida tropicalis. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antifungal agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| PTAD | 8 | Effective against Candida tropicalis |

| Fluconazole | 32 | Standard antifungal |

Anticancer Studies

In vitro studies have demonstrated that PTAD can induce apoptosis in A431 human epidermoid carcinoma cells. The compound was found to activate caspase pathways leading to cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 12 | Caspase activation |

| MCF7 | 15 | ROS generation |

Antidepressant Activity

Research involving animal models showed that administration of PTAD resulted in decreased depressive-like behavior in rodents. Behavioral tests indicated enhanced locomotion and reduced immobility time in the forced swim test .

Q & A

Q. What are the standard synthetic protocols for 4-substituted-3H-1,2,4-triazole-3,5(4H)-dione derivatives, and how can they be adapted for the 4-nitrophenyl variant?

Methodological Answer: Synthesis typically involves oxidation or condensation reactions. For example:

- Oxidation route : React the precursor (e.g., 4-amino-triazole) with 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane, followed by purification using silica sulfuric acid .

- Condensation route : Reflux substituted benzaldehydes with amino-triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours .

Adaptation for 4-nitrophenyl : Replace benzaldehyde with 4-nitrobenzaldehyde and optimize reaction time due to electron-withdrawing effects of the nitro group.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H-NMR : Confirm substitution patterns (e.g., aromatic protons for the 4-nitrophenyl group at δ 7.4–8.2 ppm) .

- IR spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Melting point : Compare with literature values (e.g., 165–170°C for the phenyl analogue) .

- Elemental analysis : Verify C, H, N, and O percentages against theoretical values .

Q. What key physicochemical properties influence experimental design?

Q. How does the nitro group affect reactivity in common organic reactions?

Methodological Answer: The electron-withdrawing nitro group enhances electrophilic substitution reactions (e.g., bioconjugation with tyrosine residues via SEAr mechanism) but may reduce nucleophilic attack rates. For example:

- In bioconjugation, the nitro group increases electrophilicity of the triazoledione ring, accelerating tyrosine labeling compared to phenyl analogues .

Advanced Research Questions

Q. What mechanistic pathways dominate reactions of this compound with biomolecules like tyrosine?

Methodological Answer: Two primary pathways are debated:

Electrophilic Aromatic Substitution (SEAr) : Supported by ortho/para product isomer formation in phenolate reactions .

Pericyclic Ene Mechanism : Favored in non-polar solvents or with protonated tyrosine residues, as shown by DFT calculations .

Experimental validation : Use isotopic labeling (e.g., deuterated tyrosine) and monitor regioselectivity via LC-MS .

Q. How can stability issues during storage and reaction be mitigated?

Methodological Answer:

Q. What strategies optimize its use in site-selective protein bioconjugation?

Methodological Answer:

- pH control : Use phosphate buffer (pH 7–7.4) to balance tyrosine reactivity and protein stability .

- Solvent system : Employ aqueous-organic mixtures (e.g., 1:1 H₂O:CH₃CN) to enhance solubility and reaction rate .

- Stoichiometry : Limit reagent excess (≤5 equivalents) to minimize side reactions with lysine/tryptophan .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Electron-withdrawing substituents (e.g., nitro groups): Increase electrophilicity for faster conjugation .

- Bulkier substituents : Reduce steric hindrance in protein binding pockets (e.g., replace phenyl with naphthyl) .

- Synthetic validation : Test derivatives in antimicrobial assays (e.g., MIC against E. coli) and compare with parent compound .

Q. What computational methods predict reaction outcomes with tyrosine residues?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to model transition states and compare barrier heights for SEAr vs. ene mechanisms .

- Solvent effects : Apply implicit solvation models (e.g., PCM for water) to simulate aqueous reaction conditions .

- Docking studies : Map electrostatic potential surfaces to predict regioselectivity in protein binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.